molecular formula C9H6N2O2 B188568 7-Nitroquinoline CAS No. 613-51-4

7-Nitroquinoline

Cat. No. B188568
CAS RN: 613-51-4
M. Wt: 174.16 g/mol
InChI Key: MXKZSCXYMSXOAO-UHFFFAOYSA-N
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Description

7-Nitroquinoline is a nitrogen-containing heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . An efficient two-step selective synthesis of 7-Methyl-8-nitroquinoline from m-Toluidine has also been reported .


Molecular Structure Analysis

The molecular formula of 7-Nitroquinoline is C9H6N2O2 . Its InChI code is 1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H .


Chemical Reactions Analysis

Nitroquinolines, including 7-Nitroquinoline, are considered important functional derivatives in synthetic organic chemistry. They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, as well as rearrangement reactions .


Physical And Chemical Properties Analysis

7-Nitroquinoline is a yellow to brown powder or crystal . Its molecular weight is 174.16 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 7-Nitroquinoline is used in the synthesis of polynuclear heterocyclic compounds . These compounds are important in synthetic organic chemistry as they are precursors of many useful compounds such as drugs, polymers, and dyes .
  • Methods of Application or Experimental Procedures : One method involves the use of 5,7-Dinitro-8-hydroxyquinolines, which are activated by the addition of a hydride ion or anion of a carbonyl compound. These enter into a double Mannich reaction, forming the corresponding diazatricyclotridecatrienes . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurs at pH 4–5 .
  • Results or Outcomes : The result of this process is the formation of heterocyclic compounds based on nitroquinolines .

Biologically and Pharmaceutically Active Quinoline Synthesis

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
  • Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of quinoline . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
  • Results or Outcomes : Quinoline and its analogues have shown potential biological and pharmaceutical activities .

Synthesis of 7-Methyl-8-nitroquinoline

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 7-Methyl-8-nitroquinoline is a key starting material obtained through a two-step synthesis from m-toluidine .
  • Methods of Application or Experimental Procedures : Skraup synthesis was employed to produce a mixture of 7- and 5-methylquinoline in a 2:1 ratio, which was then used for a nitration reaction using nitric acid and sulfuric acid without further purification .
  • Results or Outcomes : The result of this process is the formation of 7-methyl-8-nitroquinoline .

Multicomponent One-Pot Reactions

  • Scientific Field : Green Chemistry
  • Summary of the Application : Quinoline and its analogs are synthesized using multicomponent one-pot reactions . These reactions are part of a green chemistry approach that aims to produce more sustainable chemical processes .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Results or Outcomes : The result of this process is the formation of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Synthesis of Bioactive Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Quinoline is used in the synthesis of bioactive compounds . These compounds have potential biological and pharmaceutical activities .
  • Methods of Application or Experimental Procedures : The synthesis involves a series of reactions to provide quinoline . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate .
  • Results or Outcomes : The result of this process is the formation of various selected quinolines and derivatives with potential biological and pharmaceutical activities .

Safety And Hazards

When handling 7-Nitroquinoline, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Quinoline and its derivatives, including 7-Nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

properties

IUPAC Name

7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKZSCXYMSXOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210198
Record name Quinoline, 7-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID10210198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroquinoline

CAS RN

613-51-4
Record name 7-Nitroquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Nitroquinoline
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Record name 7-Nitroquinoline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137449
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 7-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitroquinoline
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Synthesis routes and methods

Procedure details

To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (D1) (2.20 g, 12.3 mmol) in toluene (300 ml) was added 2,3-dichloro-5,6-dicyanobenzoquinone (5.88 g, 25.9 mmol) and the reaction was heated to 90° C. for 1.5 h. After cooling to room temperature, the suspension was filtered and the filtrate concentrated in vacuo to give the crude product which was purified by flash column chromatography. Elution with 30% EtOAc in 40-60° C. petroleum ether gave the title compound as a cream solid (1.74 g). 1H NMR (250 MHz, CDCl3) δ (ppm): 9.08 (dd, 1H), 8.98 (d, 1H), 8.30 (dd, 2H), 7.99 (d, 1H), 7.62 (dd, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
TP Balasubramanian… - … Section C: Crystal …, 1996 - scripts.iucr.org
The title compound, C9H6N2O6S.H2O, is zwitterionic (ie 8-hydroxy-7-nitroquinolinium-5-sulfonate monohydrate) with a deprotonated sulfonic group and a protonated quinoline N atom …
Number of citations: 14 scripts.iucr.org
F Linsker, RL Evans - Journal of the American Chemical Society, 1946 - ACS Publications
… When 7-nitroquinoline, obtained in a Skraup reaction from m-nitroaniline, was reduced by iron and 50% acetic acid, it gave an almost quantitative yield of 7-aminoquinoline. The latter …
Number of citations: 6 pubs.acs.org
AM Starosotnikov, VV Nikol'skiy… - Asian Journal of …, 2016 - Wiley Online Library
An efficient method was developed for the synthesis of 5,7‐dinitroquinoline and its N‐oxide. The reactions of these compounds with either thiols or sodium azide resulted in the …
Number of citations: 15 onlinelibrary.wiley.com
MJS Dewar, PM Maitlis - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… investigators as 7-nitroquinoline must in fact have been the 3-isomer as the melting points are very similar. We could not find any evidence for the formation of 7-nitroquinoline and were …
Number of citations: 17 pubs.rsc.org
DY Pobedinskaya, OP Demidov, EK Avakyan… - Chemistry of …, 2023 - Springer
… Surprisingly, 7-nitroquinoline (6) enters into the oxidative S N H arylamination reaction … conditions, forming 8-arylamino-7-nitroquinoline 1-oxides 7a–e in 61–86% yields (Scheme 2). …
Number of citations: 0 link.springer.com
AA Borovleva, EK Avakyan, GA Amangasieva… - Chemistry of …, 2022 - Springer
… Direct S N H amidation of 6- and 7-nitroquinoline N-oxides in anhydrous DMSO allowed to obtain N-oxides of 2- and 8-aroylaminonitroquinolines, respectively. 5-Nitroquinoline N-oxide …
Number of citations: 6 link.springer.com
KH Chang, YH Liu, JC Liu, YC Peng… - … A European Journal, 2019 - Wiley Online Library
… The parent compound 7AQ was synthesized by the reduction of 7-nitroquinoline, which could be efficiently obtained from commercially available 1,2,3,4-tetrahydroquinoline through …
ДЮ Побединская, ОП Демидов, ЕК Авакян… - Chemistry of …, 2023 - hgs.osi.lv
The corresponding arylamino derivatives were obtained by direct SNH arylamination of 5 (6, 7)-nitroquinoline N-oxides in anhydrous DMSO. 8-Nitroquinoline N-oxide underwent …
Number of citations: 3 hgs.osi.lv
R Winterbottom - Journal of the American Chemical Society, 1940 - ACS Publications
… 3 Attempts to prepare 7-nitroquinoline by nitration of quinoline with lithium nitrate in acetic anhydride4 failed to give appreciable yields. Diacetyl orthonitric acid was tried be-cause of its …
Number of citations: 24 pubs.acs.org
N Nikolaides, SE Bogdan, JS Szalma - Synthetic communications, 2002 - Taylor & Francis
… 5-Chloro-8-hydroxy-7-nitroquinoline 10: To a 250 mL round … rise to 5-chloro-8-hydroxy-7-nitroquinoline 10 (7.5 g, 86%). … added 5-chloro-8-hydroxy-7-nitroquinoline 10 (5.0 g, 0.02 mol) …
Number of citations: 6 www.tandfonline.com

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